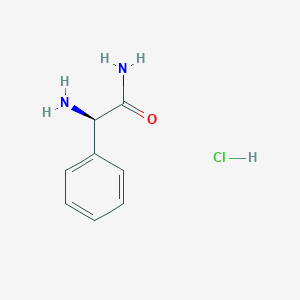

H-D-Phg-NH2.HCl

Übersicht

Beschreibung

H-D-Phg-NH2.HCl, also known as D-Phenylalanine, is a non-essential amino acid that is commonly used in scientific research. It is a derivative of the essential amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects. In HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Solvent Extraction and Ion Interaction

Research by El-eswed et al. (2014) on organophosphorus ligands, including phenylphosphonic acids, in solvent extraction processes highlights the significance of understanding chemical interactions for efficient extraction methods. This study underscores the importance of chemical reactivity and extraction mechanisms, which are relevant in the context of compounds like H-D-Phg-NH2.HCl for their potential roles in similar extraction and ion-exchange processes (El-eswed et al., 2014).

Surface Reactivity and Catalysis

A study on the anchoring of nanoparticles on amine-modified mesoporous SiO2 for hydrogen production from formic acid by Luo et al. (2020) presents an example of how compounds with amine groups can be utilized in catalysis and surface chemistry. This work illustrates the broader application of amine-functionalized materials in catalysis, potentially relevant to the functional groups present in this compound (Luo et al., 2020).

Environmental Applications

Feng et al. (2021) investigated the application of hydrothermal carbonization aqueous products in agriculture, focusing on ammonia volatilization and nitrogen use efficiency. This study highlights the environmental and agricultural implications of nitrogen-containing compounds, which could be an area of application for compounds like this compound, particularly in understanding nitrogen dynamics in soil (Feng et al., 2021).

Safety and Hazards

The safety data sheet for H-PHG-NH2 HCL indicates that it is harmful if swallowed or in contact with skin . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

H-D-Phg-NH2.HCl, also known as D-Phenylglycinamide, is a compound used for scientific research and development Similar compounds have been known to interact with opioid receptors .

Mode of Action

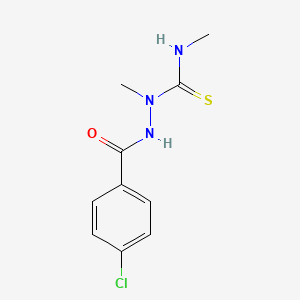

The exact mode of action of H-D-Phg-NH2It’s known that d-phenylglycinamide compounds can undergo reactions such as the wolff-kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .

Biochemical Pathways

The specific biochemical pathways affected by H-D-Phg-NH2D-phenylglycinamide compounds are known to be involved in the synthesis of ampicillin by acyl transfer from d-(-)-phenylglycine amide (d-pga) to 6-aminopenicillanic acid (6-apa), which becomes more effective when a judiciously chosen ph gradient is applied in the course of the process .

Pharmacokinetics

The pharmacokinetics of H-D-Phg-NH2The compound has a molecular weight of 186.6 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of H-D-Phg-NH2It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed . Furthermore, the compound should be handled with protective gloves, protective clothing, eye protection, and face protection .

Biochemische Analyse

Biochemical Properties

H-D-Phg-NH2.HCl interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in the synthesis of ampicillin, a semi-synthetic antibiotic, through the penicillin acylase-catalyzed process. The compound’s role in these reactions is crucial, and its interactions with other biomolecules are complex and multifaceted .

Molecular Mechanism

The molecular mechanism of H-D-Phg-NH2HCl involves complex binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of H-D-Phg-NH2HCl can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of an artificial D-Phg biosynthesis pathway that starts from phenylpyruvate, the direct precursor of L-phenylalanine . This pathway involves the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584195 | |

| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63291-39-4 | |

| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-Amino-2-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)